N-Palmitoylsphingomyelin

Content Navigation

Natural sphingomyelin (Egg-SM) and DPPC compromise formulation reproducibility. Egg-SM's mixed acyl chains cause variable phase transitions; DPPC lacks sphingosine backbone H-bonding, reducing membrane rigidity. C16-SM (CAS 6254-89-3) resolves these with:

- Sharp 41°C Tm for precise thermosensitive liposome drug release.

- Superior H-bond network ensures low permeability at 37°C.

- Homogenous C16:0 chain eliminates interdigitation variability, enabling consistent lipid raft construction.

Ideal for enzymatic sphingomyelinase assays and reproducible membrane biophysics.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

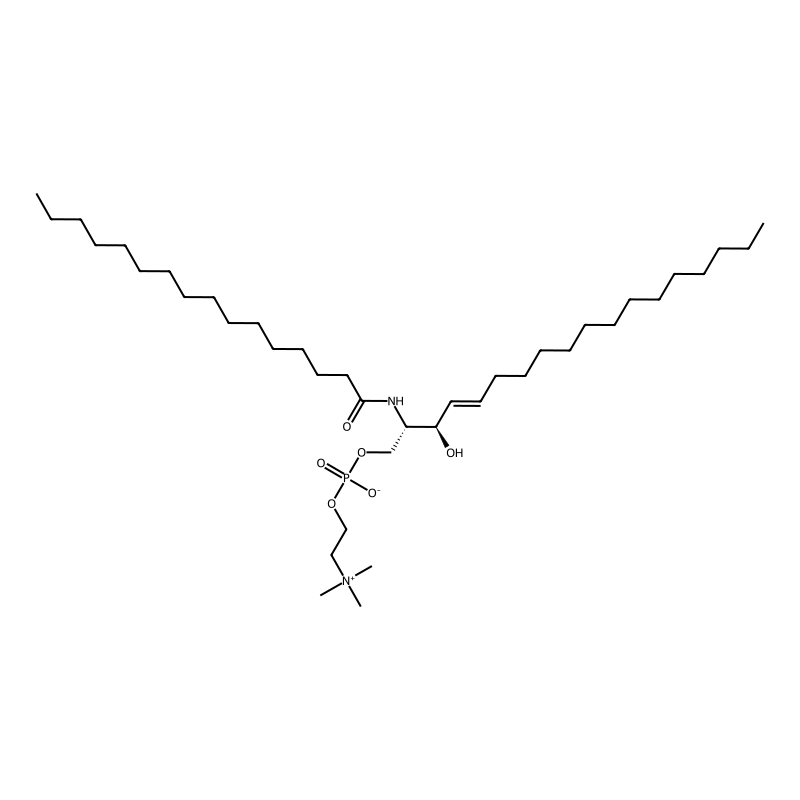

N-Palmitoylsphingomyelin (C16-SM, CAS 6254-89-3) is a highly purified, saturated sphingolipid featuring a uniform 16-carbon acyl chain and a sphingosine backbone. In lipid nanoparticle and synthetic membrane engineering, it serves as the primary structural component for defining liquid-ordered (Lo) domains. Unlike glycerophospholipids, the sphingosine backbone of C16-SM provides both hydrogen bond donor and acceptor capabilities, significantly increasing interfacial rigidity and cholesterol binding affinity [1]. Exhibiting a precise gel-to-liquid crystalline phase transition temperature (Tm) of 41 °C, C16-SM is a procurement standard for applications requiring strict stoichiometric control, reproducible liposomal drug release profiles, and exact biophysical calibrations where natural lipid extracts introduce unacceptable batch-to-batch variability [2].

Research Fit

References

- [1] Mehnert, T., et al. "Structure and Lipid Interaction of N-Palmitoylsphingomyelin in Bilayer Membranes as Revealed by 2H-NMR Spectroscopy." Biophysical Journal, 90(3), 939-946 (2006).

- [2] Maulik, P. R., & Shipley, G. G. "N-Palmitoyl Sphingomyelin Bilayers: Structure and Interactions with Cholesterol and Dipalmitoylphosphatidylcholine." Biochemistry, 35(24), 8025-8034 (1996).

Substituting pure C16-SM with natural Egg Sphingomyelin (Egg-SM) or synthetic dipalmitoylphosphatidylcholine (DPPC) compromises structural precision and formulation reproducibility. While Egg-SM contains roughly 80% C16-SM, the remaining heterogeneous acyl chains (e.g., C18, C24) broaden the phase transition profile and introduce batch-to-batch inconsistency, leading to variable interdigitation and unpredictable liposome stability[1]. Conversely, substituting with DPPC—which shares the same 16:0 acyl chain and a similar phase transition temperature (~41 °C)—fails because DPPC lacks the sphingosine backbone's hydrogen-bonding capacity. This absence reduces the lipid-water interfacial rigidity and fundamentally alters the membrane's compression modulus and cholesterol interaction, resulting in weaker lipid raft formation and altered permeability in formulated nanoparticles [2].

Substitution Risk

References

- [1] Bouter, A., et al. "Pressure–temperature phase behaviour of natural sphingomyelin extracts." Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(10), 2045-2053 (2015).

- [2] Mehnert, T., et al. "Structure and Lipid Interaction of N-Palmitoylsphingomyelin in Bilayer Membranes as Revealed by 2H-NMR Spectroscopy." Biophysical Journal, 90(3), 939-946 (2006).

Phase Transition Precision vs. Natural Sphingomyelin Extracts

Pure C16-SM exhibits a sharp, highly reproducible gel-to-liquid crystalline phase transition at 41 °C, whereas natural extracts like Egg-SM or Milk-SM exhibit broadened transition profiles due to acyl chain heterogeneity. In calorimetric studies, C16-SM yields a distinct transition enthalpy (ΔH = 7.5 kcal/mol) and a narrow melting range, ensuring predictable thermal behavior [1]. Natural extracts contain varying proportions of long-chain (C22-C24) and unsaturated species, which not only broaden the melting curve but can also induce localized phase separations and interdigitation, disrupting uniform liposome formation [2].

| Evidence Dimension | Main phase transition temperature (Tm) and melting profile sharpness |

| Target Compound Data | C16-SM: Sharp transition at 41.0 °C (ΔH = 7.5 kcal/mol) |

| Comparator Or Baseline | Egg-SM / Milk-SM: Broadened transition ranges with complex thermotropic behavior due to mixed chains |

| Quantified Difference | C16-SM eliminates the multi-peak thermal transitions and interdigitation artifacts inherent to heterogeneous natural extracts. |

| Conditions | Differential scanning calorimetry (DSC) of hydrated multilamellar vesicles. |

Procurement of pure C16-SM is essential for thermally triggered drug delivery systems where exact melting temperatures dictate the release profile.

Interfacial Rigidity and Hydrogen Bonding Capacity vs. DPPC

Despite having identical 16:0 acyl chains and similar phase transition temperatures (~41 °C), C16-SM and DPPC exhibit fundamentally different interfacial mechanics. Deuterium NMR spectroscopy reveals that above the phase transition temperature (e.g., at 48 °C), the plateau order parameter for C16-SM is significantly higher than that of DPPC [1]. This increased rigidity is directly attributed to the sphingosine backbone, which acts as both a hydrogen bond donor and acceptor, forming a tighter lipid-water interface than the purely acceptor-driven glycerophospholipid backbone of DPPC [1].

| Evidence Dimension | Lipid-water interfacial rigidity (NMR plateau order parameter) |

| Target Compound Data | C16-SM: Higher average order parameter indicating tight intermolecular H-bonding |

| Comparator Or Baseline | DPPC: Lower order parameter and more flexible interface |

| Quantified Difference | C16-SM forms a significantly more rigid interface than DPPC at equivalent temperatures above Tm. |

| Conditions | 2H-NMR spectroscopy of macroscopically aligned multibilayers at 48 °C. |

Buyers formulating highly stable, low-permeability lipid nanoparticles must select C16-SM over DPPC to leverage its superior interfacial hydrogen-bonding network.

Monolayer Compression Modulus in Lipid Raft Models

C16-SM demonstrates exceptional mechanical stiffness when forming liquid-ordered (Lo) phases with cholesterol, a hallmark of biological lipid rafts. Surface rheology studies show that C16-SM/cholesterol mixtures achieve a highly rigid state with an equilibrium compression modulus (E0) of approximately 400 mN/m[1]. In contrast, standard fluid phospholipids like POPC exhibit much lower moduli (~100 mN/m), and even gel-phase DPPC is less stiff (~300 mN/m)[1]. Furthermore, unlike longer-chain sphingomyelins (e.g., C24:0-SM) which suffer from hydrophobic mismatch and interdigitation, C16-SM mixes ideally with standard matrix lipids, providing a stable, non-interdigitated platform for cholesterol binding [2].

| Evidence Dimension | Equilibrium compression modulus (E0) in cholesterol-rich liquid-ordered phases |

| Target Compound Data | C16-SM/Cholesterol: ~400 mN/m |

| Comparator Or Baseline | DPPC (gel phase): ~300 mN/m; POPC (fluid phase): ~100 mN/m |

| Quantified Difference | C16-SM achieves a 33% higher compression modulus than DPPC and a 300% higher modulus than POPC. |

| Conditions | Surface rheology of lipid monolayers at biologically relevant surface pressures (~30 mN/m). |

For researchers and formulators building synthetic lipid rafts, C16-SM provides the necessary mechanical stiffness that standard phospholipids cannot achieve.

Standardized Lipid Raft and Membrane Domain Modeling

Because C16-SM forms highly ordered, stable complexes with cholesterol and avoids the chain-mismatch interdigitation seen with C24-SM, it is the procurement standard for constructing in vitro lipid rafts. It allows researchers to precisely calibrate fluorescence, NMR, and AFM assays without the confounding variables introduced by heterogeneous natural extracts [1].

Thermosensitive Liposomal Drug Delivery Systems

The sharp, predictable phase transition of C16-SM at 41 °C makes it a highly reliable structural lipid for thermosensitive liposomes designed for targeted drug release in mild hyperthermia conditions. Its superior hydrogen-bonding network compared to DPPC ensures lower baseline permeability at physiological temperatures (37 °C), reducing premature drug leakage [2].

High-Fidelity Sphingomyelinase Assays and Lipidomics Standards

In enzymatic assays evaluating acid or neutral sphingomyelinase activity—often used in cancer and metabolic disease research—pure C16-SM provides an exact, quantifiable substrate. This eliminates the kinetic ambiguities associated with mixed-chain Egg-SM, ensuring reproducible mass spectrometry or fluorometric readouts[3].

Application Fit Matrix

References

- [1] Maulik, P. R., & Shipley, G. G. "N-Palmitoyl Sphingomyelin Bilayers: Structure and Interactions with Cholesterol and Dipalmitoylphosphatidylcholine." Biochemistry, 35(24), 8025-8034 (1996).

- [2] Mehnert, T., et al. "Structure and Lipid Interaction of N-Palmitoylsphingomyelin in Bilayer Membranes as Revealed by 2H-NMR Spectroscopy." Biophysical Journal, 90(3), 939-946 (2006).

- [3] Carpinteiro, A., et al. "Enhanced Acid Sphingomyelinase Activity Drives Immune Evasion and Tumor Growth in Non–Small Cell Lung Carcinoma." Cancer Research, 77(24), 7115-7130 (2017).

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Use Classification

Explore Compound Types